(Propylsulfinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propylsulfinyl)acetic acid is an organic compound with the molecular formula C5H10O3S It is characterized by the presence of a sulfinyl group attached to a propyl chain and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Propylsulfinyl)acetic acid typically involves the oxidation of propylthioacetic acid. The reaction is carried out under controlled conditions using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{S}\text{CH}_2\text{COOH} + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{SO}\text{CH}_2\text{COOH} + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form (Propylsulfonyl)acetic acid.
Reduction: It can be reduced back to propylthioacetic acid using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products:
Oxidation: (Propylsulfonyl)acetic acid.
Reduction: Propylthioacetic acid.
Substitution: Various substituted acetic acids depending on the nucleophile used.
Scientific Research Applications
(Propylsulfinyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (Propylsulfinyl)acetic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the acetic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation.
Comparison with Similar Compounds
(Propylthio)acetic acid: Similar structure but with a thio group instead of a sulfinyl group.
(Propylsulfonyl)acetic acid: An oxidized form of (Propylsulfinyl)acetic acid with a sulfonyl group.
(Ethylsulfinyl)acetic acid: Similar structure but with an ethyl chain instead of a propyl chain.
Uniqueness: this compound is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
2-propylsulfinylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-2-3-9(8)4-5(6)7/h2-4H2,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRNKYQPICWEGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522772 |
Source
|
Record name | (Propane-1-sulfinyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00522772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137375-80-5 |
Source
|
Record name | (Propane-1-sulfinyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00522772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.